molecular formula C11H17BrN5O3+ B12359388 2-amino-2-methylpropan-1-ol,8-bromo-1,3-dimethyl-7H-purine-2,6-dione

2-amino-2-methylpropan-1-ol,8-bromo-1,3-dimethyl-7H-purine-2,6-dione

Cat. No.: B12359388
M. Wt: 347.19 g/mol
InChI Key: CITODMOGDOXJKO-UHFFFAOYSA-N
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Description

2-amino-2-methylpropan-1-ol,8-bromo-1,3-dimethyl-7H-purine-2,6-dione is a compound that combines the properties of two distinct chemical entities. The first part, 2-amino-2-methylpropan-1-ol, is an organic compound with the molecular formula C4H11NO. The second part, 8-bromo-1,3-dimethyl-7H-purine-2,6-dione, is a brominated derivative of theophylline, a well-known xanthine derivative. This compound is often referred to in the context of its use in pharmaceuticals, particularly as a diuretic agent.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-2-methylpropan-1-ol typically involves the reaction of acrylonitrile with ammonia to form aminopropionitrile, which is then hydrolyzed to produce the desired compound . The synthesis of 8-bromo-1,3-dimethyl-7H-purine-2,6-dione involves the bromination of theophylline under acidic conditions, followed by crystallization to purify the product .

Industrial Production Methods: Industrial production of 2-amino-2-methylpropan-1-ol often involves large-scale chemical reactors where the reaction conditions are carefully controlled to optimize yield and purity. The production of 8-bromo-1,3-dimethyl-7H-purine-2,6-dione similarly involves large-scale bromination processes, with subsequent purification steps to ensure the final product meets pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions: 2-amino-2-methylpropan-1-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride .

8-bromo-1,3-dimethyl-7H-purine-2,6-dione can participate in nucleophilic substitution reactions due to the presence of the bromine atom. It can also undergo oxidation and reduction reactions, depending on the reagents and conditions used .

Major Products: The major products formed from the reactions of 2-amino-2-methylpropan-1-ol include various derivatives where the amino or hydroxyl groups are modified. For 8-bromo-1,3-dimethyl-7H-purine-2,6-dione, the major products include substituted purines where the bromine atom is replaced by other nucleophiles .

Mechanism of Action

The mechanism of action of 2-amino-2-methylpropan-1-ol involves its interaction with various molecular targets, including enzymes and receptors. It can act as a stabilizer or modifier of certain biochemical pathways .

8-bromo-1,3-dimethyl-7H-purine-2,6-dione exerts its effects primarily through its action as a diuretic. It inhibits the reabsorption of sodium and water in the kidneys, leading to increased urine production. This compound also interacts with adenosine receptors, which play a role in its diuretic effects .

Comparison with Similar Compounds

Similar compounds to 2-amino-2-methylpropan-1-ol include other amino alcohols, such as 2-amino-1-butanol and 2-amino-2-methyl-1-propanol . These compounds share similar chemical properties and can undergo similar reactions.

8-bromo-1,3-dimethyl-7H-purine-2,6-dione can be compared to other xanthine derivatives, such as theophylline and caffeine. These compounds share a similar core structure but differ in their substituents, leading to variations in their pharmacological effects .

Properties

Molecular Formula

C11H17BrN5O3+

Molecular Weight

347.19 g/mol

IUPAC Name

2-amino-2-methylpropan-1-ol;8-bromo-1,3-dimethylpurin-3-ium-2,6-dione

InChI

InChI=1S/C7H6BrN4O2.C4H11NO/c1-11-4-3(9-6(8)10-4)5(13)12(2)7(11)14;1-4(2,5)3-6/h1-2H3;6H,3,5H2,1-2H3/q+1;

InChI Key

CITODMOGDOXJKO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CO)N.CN1C(=O)C2=NC(=NC2=[N+](C1=O)C)Br

Origin of Product

United States

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